molecular formula C12H10O2 B14321290 Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- CAS No. 100952-97-4

Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-

Cat. No.: B14321290
CAS No.: 100952-97-4
M. Wt: 186.21 g/mol
InChI Key: PZAGERBAQSKFPN-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- is a chemical compound belonging to the class of naphthofurans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring. The presence of the 4,5-dihydro- group indicates partial hydrogenation, which affects its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of naphtho[1,2-b]furan derivatives. For instance, 4,5-dihydro-3H-naphtho[1,8-bc]furans can be hydrogenated to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. The reaction is typically carried out in a solvent like ethanol or acetic acid to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .

Properties

CAS No.

100952-97-4

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

4,5-dihydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C12H10O2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-4H,5-7H2

InChI Key

PZAGERBAQSKFPN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=C1CC(=O)O3

Origin of Product

United States

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